Product packaging for 3-Methylpiperidin-4-ol(Cat. No.:CAS No. 33557-57-2; 36173-52-1)

3-Methylpiperidin-4-ol

Cat. No.: B2467221
CAS No.: 33557-57-2; 36173-52-1
M. Wt: 115.176
InChI Key: OAQDXXYGSGJMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry and Medicinal Chemistry

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a structural motif of immense importance in the realms of organic and medicinal chemistry. nih.gov Piperidine and its derivatives are found in a vast array of natural products, pharmaceuticals, and agrochemicals. Their prevalence stems from their ability to confer desirable physicochemical properties to a molecule, such as basicity, which can influence solubility and bioavailability.

In medicinal chemistry, the piperidine scaffold is considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. exlibrisgroup.com This versatility has led to the incorporation of piperidine rings into a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines. exlibrisgroup.com The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to fit into the binding sites of diverse proteins and enzymes. The introduction of substituents onto the piperidine ring, creating what are known as chiral piperidine scaffolds, can further enhance biological activity and selectivity. thieme-connect.comresearchgate.netthieme-connect.com

Historical Context and Evolution of Research on Substituted Piperidinols

The study of piperidine and its derivatives has a long history, dating back to the early days of organic chemistry. The initial focus was on the isolation and characterization of naturally occurring piperidine alkaloids. However, as synthetic methodologies advanced, so did the ability of chemists to create novel substituted piperidines.

Research into substituted piperidinols, which are piperidine rings bearing a hydroxyl group, has evolved significantly over the years. Early work often centered on the synthesis of simple piperidinol analogs to understand their basic chemical and physical properties. More recently, the focus has shifted towards the stereoselective synthesis of highly substituted piperidinols. nih.gov This is driven by the understanding that the precise three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. The development of new catalytic methods and synthetic strategies has enabled the creation of a diverse library of substituted piperidinols for biological screening. nih.gov

Overview of 3-Methylpiperidin-4-ol as a Heterocyclic Compound of Scientific Interest

This compound is a specific substituted piperidinol that has emerged as a compound of interest in contemporary chemical research. Its structure features a piperidine ring with a methyl group at the 3-position and a hydroxyl group at the 4-position. This substitution pattern gives rise to multiple stereoisomers, each with a unique three-dimensional arrangement.

The presence of both a secondary amine and a secondary alcohol within the same molecule makes this compound a versatile building block for the synthesis of more complex molecules. It can participate in a variety of chemical reactions, allowing for the introduction of additional functional groups and the construction of larger molecular architectures. Researchers are exploring the use of this compound and its derivatives in the development of new catalysts and as key intermediates in the synthesis of biologically active compounds. simsonpharma.comnih.gov

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 33557-57-2 chemshuttle.com
Molecular Formula C6H13NO chemshuttle.com
Molecular Weight 115.176 g/mol chemshuttle.com

This table contains basic chemical and physical properties for the parent compound this compound. Specific stereoisomers will have unique properties.

Stereoisomers of this compound

The presence of two chiral centers in this compound gives rise to four possible stereoisomers:

StereoisomerCAS Number
(3R,4S)-3-Methylpiperidin-4-ol1932475-12-1 bldpharm.com
(3S,4S)-3-Methylpiperidin-4-ol373603-76-0 bldpharm.com
(3R,4R)-3-Methylpiperidin-4-ol373604-43-4 chembk.com
(3S,4R)-3-Methylpiperidin-4-olNot readily available

The availability of specific stereoisomers can vary, and they are often synthesized for specific research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B2467221 3-Methylpiperidin-4-ol CAS No. 33557-57-2; 36173-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQDXXYGSGJMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control

De Novo Synthesis of the 3-Methylpiperidin-4-ol Core Structure

The formation of the fundamental this compound ring system can be achieved through several strategic synthetic pathways. These methods are designed to assemble the piperidine (B6355638) core with the desired substitution pattern.

Mannich Reaction Based Approaches

The Mannich reaction is a classic and versatile method for the synthesis of β-amino carbonyl compounds, which are direct precursors to piperidinones. organic-chemistry.orgslideshare.net A common approach involves the condensation of an enolizable ketone, an aldehyde, and an amine. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones has been synthesized through the Mannich reaction of ethyl methyl ketone, various substituted aromatic aldehydes, and ammonium (B1175870) acetate. nih.gov Subsequent reduction of the resulting piperidinone at the C-4 position yields the corresponding this compound. The stereochemical outcome of the Mannich reaction can be influenced by various factors, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials from the chiral pool, allowing for the synthesis of specific stereoisomers. ru.nl

Multicomponent Reaction Strategies for Piperidine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient route to highly substituted piperidines. mdpi.comnih.gov These reactions are atom-economical and can rapidly generate molecular complexity. For example, a highly diastereoselective four-component synthesis of polysubstituted 1,4,5,6-tetrahydropyridines has been reported, which can be subsequently reduced to the corresponding piperidines. mdpi.com Another example involves a three-component reaction of isatin, an activated methylene (B1212753) compound, and (E)-3-arylidene-1-methyl piperidine-4-one to produce spiro[indoline-3,4'-pyran]-2-one derivatives. researchgate.net While not directly yielding this compound, these strategies highlight the power of MCRs in constructing complex piperidine-containing scaffolds that can be further elaborated. researchgate.net

Cycloaddition and Cyclization Techniques for Piperidine Ring Assembly

Cycloaddition and cyclization reactions provide powerful tools for the construction of the piperidine ring. A formal [3+3] cycloaddition reaction between activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes has been developed as a novel route to functionalized piperidines. nih.gov This method often proceeds with high enantiospecificity. Another approach involves the intramolecular cyclization of linear amino-aldehydes, which can be mediated by radical reactions. mdpi.com Furthermore, carbenium ion-induced intramolecular cyclization of alkynes has been shown to produce piperidine derivatives. mdpi.com These cycloaddition and cyclization strategies offer alternative and often stereocontrolled pathways to the piperidine core structure. mdpi.comntnu.edubeilstein-journals.org

Synthesis of Substituted this compound Derivatives

Once the core this compound structure is established, further functionalization and diversification can be undertaken to explore the structure-activity relationships of its derivatives.

Functionalization and Diversification of the Piperidine Ring System

The piperidine ring system of this compound offers multiple sites for functionalization. The nitrogen atom can be readily alkylated or acylated to introduce a wide variety of substituents. For example, N-alkylation of piperidine intermediates with reagents like tert-butyl 3-(2-iodoethoxy)propanoate can be used to introduce linker moieties for further conjugation. nih.gov The hydroxyl group at the C-4 position can be converted into other functional groups or used as a handle for further reactions. For instance, it can be oxidized to the corresponding ketone, which can then undergo further transformations. Additionally, the aromatic rings in aryl-substituted derivatives can be modified through standard aromatic substitution reactions. nih.gov

A study on TASIN analogs involved the diversification of a 1,4'-bipiperidine scaffold, where the terminal piperidine ring underwent various substitutions. nih.gov This highlights the importance of modifying the piperidine moiety to optimize biological activity.

Regioselective Derivatization Strategies

Achieving regioselectivity in the derivatization of the this compound scaffold is crucial for the synthesis of specific target molecules. The inherent reactivity of the different positions on the piperidine ring can be exploited to direct functionalization. For example, the nitrogen atom is typically the most nucleophilic site, allowing for selective N-functionalization under appropriate conditions.

In more complex systems, directing groups can be employed to achieve regioselective C-H functionalization. While not directly on the this compound system, iridium-catalyzed C-H borylation of heteroarenes demonstrates a powerful strategy for regioselective functionalization, where the regioselectivity is often directed by steric and electronic factors. researchgate.net Similar principles can be applied to the design of regioselective derivatization strategies for complex piperidine derivatives. Furthermore, palladium-catalyzed methods have been developed for the regioselective difunctionalization of other heterocyclic systems, which could potentially be adapted for piperidine scaffolds. rsc.org The choice of catalysts and reaction conditions can significantly influence the regiochemical outcome of a reaction. nih.govresearchgate.net

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The selective synthesis of individual enantiomers of this compound is paramount for investigating their specific interactions with biological systems. To this end, several powerful asymmetric synthetic strategies have been devised.

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, including piperidine derivatives. tesisenred.netd-nb.info This approach utilizes small organic molecules as catalysts, avoiding the use of metals. For instance, proline-catalyzed asymmetric α-amination of aldehydes has been employed to create chiral amino alcohols, which can then be cyclized to form chiral piperidinols. ekb.eg The use of chiral Brønsted acid catalysts can activate substrates for nucleophilic attack, enabling stereocontrolled carbon-carbon and carbon-heteroatom bond formations. d-nb.info These methods offer an efficient pathway to enantioenriched piperidine scaffolds, which are precursors to compounds like this compound.

Metal-catalyzed asymmetric hydrogenation is a widely used and highly effective method for establishing stereocenters. wikipedia.org In the context of this compound synthesis, this typically involves the hydrogenation of a prochiral precursor, such as a tetrasubstituted exocyclic olefin, using a chiral transition metal complex. chinesechemsoc.org Iridium complexes with chiral ligands, for example, have been successfully used for the asymmetric hydrogenation of such challenging substrates to produce chiral cyclic β-amino esters with high enantioselectivity and diastereoselectivity. chinesechemsoc.org The choice of metal, ligand, and reaction conditions is crucial for achieving high levels of stereocontrol. okayama-u.ac.jpacs.org Ruthenium and rhodium catalysts are also commonly employed in asymmetric hydrogenation reactions to produce chiral amines and alcohols. researchgate.netscholaris.ca

Table 1: Examples of Metal Catalysts in Asymmetric Hydrogenation

Metal Catalyst SystemSubstrate TypeKey Features
Iridium-f-BinaphaneTetrasubstituted exocyclic olefinsHigh efficiency and enantioselectivity for sterically hindered substrates. chinesechemsoc.org
Ruthenium-BINAPFunctionalized olefins, β-keto estersWidely applicable, known for high enantioselectivity. okayama-u.ac.jp
Rhodium-DuanPhosN-acylated β-enamine estersHigh turnover numbers and excellent enantioselectivity. okayama-u.ac.jp

This table provides examples of catalyst systems and is not exhaustive.

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. mdpi.com When combined with strategies for stereocontrol, they provide a powerful means of producing chiral piperidines. One notable concept is the "memory of chirality," where the stereochemical information of a chiral starting material is retained in a reactive intermediate, even though the original stereocenter is temporarily destroyed. nih.govnju.edu.cnprinceton.edu This has been applied to the asymmetric synthesis of piperidines through reactions like intramolecular S­N2' cyclization of α-amino ester enolates. nih.gov This process can generate piperidine derivatives with vicinal stereocenters with excellent diastereo- and enantioselectivity. nih.gov The stereochemical outcome is influenced by factors such as the Thorpe-Ingold effect, which can enhance the preservation of chirality. nih.gov

Eco-Friendly and Sustainable Synthetic Protocols for this compound Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound analogs, this translates to the development of protocols that minimize waste, use less hazardous reagents, and are more energy-efficient. One approach involves the use of reusable heterogeneous catalysts and green solvents. For example, a series of dihydropyridine (B1217469) analogs have been synthesized using a reusable heterogeneous catalyst in an eco-friendly solvent, resulting in good yields. researchgate.net Microwave-assisted organic synthesis is another green technique that can accelerate reaction times and improve yields in the preparation of piperidine derivatives.

Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, represent a highly atom-economical and sustainable approach. mdpi.com These reactions reduce the number of synthetic steps, minimizing solvent and energy consumption. The development of such protocols for this compound and its analogs is an active area of research, aiming to make their production more environmentally benign.

Chemical Reactivity and Reaction Mechanism Elucidation

Oxidative Transformations of the Hydroxyl and Amine Functionalities

The hydroxyl and amine groups of 3-Methylpiperidin-4-ol and its derivatives are susceptible to oxidation. smolecule.comevitachem.com The secondary alcohol can be oxidized to a ketone, while the secondary amine can be transformed into various nitrogen-containing functional groups. smolecule.comevitachem.com Common oxidizing agents for the alcohol include potassium permanganate (B83412) and chromium trioxide under acidic conditions. evitachem.com The oxidation of similar heterocyclic secondary alcohols has been studied kinetically, revealing that the reaction rate can be influenced by the concentration of both the alcohol and the oxidant. researchgate.net

For instance, the oxidation of piperidin-4-ols can be achieved using N-chloro-r-2,c-6-diphenyl-t-3-methyl piperidin-4-one (NCP) in a perchloric acid medium. researchgate.net The kinetics of such oxidations are typically studied under first-order conditions with respect to the oxidant. researchgate.net

Mechanistic Investigations of Oxidation Processes (e.g., Radical Intermediates)

The oxidation of heterocyclic alcohols like this compound can proceed through mechanisms involving free radical intermediates. researchgate.net Kinetic studies on the oxidation of epimeric piperidin-4-ols have suggested such pathways. researchgate.net The conformation of the piperidin-4-ol can significantly influence its reactivity towards oxidation. researchgate.net

In some cases, the oxidation mechanism involves the formation of an intermediate that can be influenced by the reaction conditions. For example, in the oxidation of certain alcohols, the rate of formation of an α-hydroxy ester was found to be first order in the intermediate carbanion and inversely proportional to the acidity of the medium. researchgate.net The study of thermodynamic activation parameters, determined from the effect of temperature on the oxidation rate, provides further insight into the molecular dynamics of the oxidation process. researchgate.net

Reductive Transformations and Hydrogenation Pathways

The reduction of piperidine (B6355638) derivatives is a common strategy for their synthesis and modification. Catalytic hydrogenation is a widely used method for the reduction of the pyridazine (B1198779) ring in related heterocyclic compounds, employing catalysts like palladium on carbon or lithium aluminum hydride. evitachem.com For instance, the hydrogenation of 3-methylpiperidin-4-one (B1313904) using specific rhodium catalysts can yield the corresponding alcohol with high stereoselectivity. smolecule.com

The choice of catalyst and reaction conditions is crucial for achieving the desired outcome. For example, rhodium catalysts have been shown to be effective for the hydrogenation of 3-substituted pyridines under milder conditions compared to other catalysts. mdpi.com Reductive amination is another important transformation, where a ketone is converted to an amine. The reduction of 4-piperidones, for example, can yield epimeric pairs of 4-piperidinols. researchgate.netresearchgate.net Boron-based reagents like amine boranes and sodium triacyloxyborohydride are particularly effective for reductive aminations due to their mildness, which preserves other functional groups. researchgate.net

Nucleophilic Substitution Reactions on the Piperidine Scaffold

The nitrogen atom in the piperidine ring of this compound is nucleophilic and can participate in substitution reactions. smolecule.com This allows for the introduction of various substituents onto the nitrogen atom, leading to the synthesis of more complex derivatives. smolecule.com Kinetic studies of nucleophilic substitution reactions of piperidine with halogenated cyclohexenones have shown that these reactions are generally free from side reactions. rsc.org The rate of these substitutions can be influenced by the solvent and the presence of other substituents on the ring. rsc.org For instance, the presence of a methyl group can significantly affect the rate of substitution. rsc.org

Intramolecular Cyclization and Annulation Reaction Mechanisms

Intramolecular reactions of piperidine derivatives are valuable for the construction of fused and spirocyclic ring systems. mdpi.comscripps.edu These reactions can be promoted by various catalysts and reaction conditions. Annulation reactions, which involve the formation of a new ring onto an existing structure, are a key strategy in synthetic organic chemistry. scripps.edunih.gov

Alkene Cyclization Mechanistic Pathways

Intramolecular cyclization involving an alkene tethered to the piperidine ring can proceed through various mechanistic pathways. mdpi.com For example, gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines. mdpi.com Palladium catalysts have also been employed for enantioselective intramolecular aza-Heck cyclizations of alkenylcarbamates under redox-neutral conditions. mdpi.com

Acid-mediated stereoselective 6-endo-trig cyclization of enones is another pathway to form piperidine-containing structures. mdpi.com The stereochemical outcome of such cyclizations can sometimes be controlled by the reaction time, with longer reaction times leading to the more stable isomer. mdpi.com

Radical-Mediated Amine Cyclization Dynamics

Radical-mediated cyclizations provide a powerful tool for the synthesis of piperidines. mdpi.com Intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes, proceeding through a radical mechanism. mdpi.com Copper-catalyzed intramolecular radical C-H amination/cyclization of linear amines offers another route to piperidines. mdpi.com In these reactions, an N-radical is typically formed, which then undergoes cyclization. mdpi.com

The generation of aminium radicals through photolysis of N-chloroamines can also lead to intramolecular C-H amination of arenes, providing access to fused polycyclic structures. whiterose.ac.uk Mechanistic studies, including theoretical calculations, support the involvement of electrophilic aminium radicals that react via direct ortho-attack on the aromatic ring. whiterose.ac.uk

Electrophilic and Aza-Michael Initiated Cyclizations

The formation of the piperidine ring, the core structure of this compound, can be achieved through various cyclization strategies. Among the most powerful are electrophilic cyclizations and aza-Michael initiated cyclizations. These reactions are fundamental in synthetic organic chemistry for constructing N-heterocycles from acyclic precursors.

Electrophilic Cyclization: This broad class of reactions involves the attack of a nucleophile onto an electrophile that is part of the same molecule, leading to ring formation. longdom.org The reaction is initiated by an electrophile, which activates a part of the molecule, typically a double bond, prompting the intramolecular nucleophilic attack. longdom.org In the context of synthesizing piperidine scaffolds, an amino group can act as the nucleophile to attack an activated alkene (e.g., via protonation or coordination to a Lewis acid) or an epoxide. For instance, the aza-Prins cyclization involves the reaction of a homoallylic amine with an aldehyde, and the aza-Sakurai cyclization utilizes allylic amines reacting with ketones or aldehydes to form the piperidine ring. mdpi.com These methods offer pathways to substituted piperidines where the substitution pattern can be controlled by the choice of starting materials.

Aza-Michael Initiated Cyclization: The aza-Michael reaction, or intramolecular aza-Michael reaction (IMAMR), is a highly effective method for synthesizing piperidines. mdpi.com This reaction involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound or other Michael acceptor. mdpi.comucl.ac.uk The process is often stereoselective and can be catalyzed by acids, bases, or organocatalysts. mdpi.com For example, the cyclization of an amino-tethered enone can proceed via a 6-endo-trig cyclization to form the piperidine ring. mdpi.com The stereochemical outcome, yielding either cis or trans isomers, can be influenced by reaction conditions and the nature of the catalyst, with the trans-isomer often being the thermodynamically more stable product. mdpi.com

The table below summarizes key cyclization strategies that are instrumental in forming substituted piperidine rings, including precursors to 3-methyl-4-hydroxypiperidine structures.

Cyclization StrategyDescriptionInitiator/CatalystKey Features
Aza-Prins Cyclization Reaction of a homoallylic amine with an aldehyde. mdpi.comAcid (e.g., Lewis or Brønsted)Forms functionalized piperidines. mdpi.com
Aza-Sakurai Cyclization Intermolecular reaction of an imine with an allylsilane followed by intramolecular cyclization. mdpi.comLewis AcidCreates piperidines with multiple functional centers for further derivatization. mdpi.com
Intramolecular Aza-Michael Reaction (IMAMR) Intramolecular conjugate addition of an amine to a Michael acceptor. mdpi.comBase (e.g., TBAF, Cs₂CO₃), Organocatalyst, or N-Heterocyclic Carbene (NHC). mdpi.comHigh yields and potential for high enantioselectivity and diastereoselectivity. mdpi.com
Palladium-Catalyzed Azide (B81097) Reductive Cyclization One-pot reduction of an azide followed by cyclization. mdpi.comPalladium catalystCan be used to create functionalized hydroxypiperidines. mdpi.com
Radical-Mediated Cyclization Intramolecular cyclization of amino-aldehydes or other suitable precursors via a radical intermediate. mdpi.comCobalt(II) catalystEffective for producing various piperidines, though side products can sometimes form. mdpi.com

Catalytic Influence on Reaction Kinetics and Selectivity in Derivatization

Catalysts play a crucial role in the derivatization of this compound and related structures, profoundly influencing both the speed of reactions (kinetics) and the specific outcome (selectivity). The choice of catalyst can dictate which functional group reacts, the stereochemistry of a newly formed center, or the position of a new substituent.

The derivatization of piperidines can be subject to various catalytic systems, including metal-based catalysts, organocatalysts, and enzymes. For instance, in reactions involving the modification of the piperidine ring or its substituents, catalysts can enhance reaction rates, allowing transformations to occur under milder conditions. nih.gov

Selectivity is a key challenge and opportunity in the chemistry of substituted piperidines.

Chemoselectivity: In a molecule with multiple reactive sites like this compound (N-H, O-H, and C-H bonds), a selective catalyst can ensure that only the desired site is modified.

Regioselectivity: Catalysts can direct the addition of a functional group to a specific position. For example, in C-H functionalization reactions, a catalyst can differentiate between the various C-H bonds on the piperidine ring. Studies on N-methylpiperidine derivatives have shown that regioselective functionalization of the N-CH₃ group is possible using specific catalytic systems. acs.org

Stereoselectivity (Enantioselectivity and Diastereoselectivity): Chiral catalysts are widely used to control the three-dimensional arrangement of atoms in the product. mdpi.com In the synthesis or derivatization of this compound, a chiral catalyst can favor the formation of one enantiomer or diastereomer over others. ethz.ch For example, chiral primary amines have been used as catalysts for the enantioselective fluorination of related piperidine structures. researchgate.net Similarly, organocatalytic intramolecular aza-Michael reactions can produce enantiomerically enriched piperidines. mdpi.com

The following table details the influence of different catalytic systems on the derivatization of piperidine scaffolds.

Catalyst TypeExample Catalyst / SystemReaction TypeInfluence on Kinetics & Selectivity
Organocatalyst Cinchona Alkaloid AnaloguesAza-Michael CyclizationCatalyzes the reaction as a chiral phase transfer catalyst, enabling good enantioselectivity. nih.gov
Organocatalyst Quinoline Organocatalyst / Trifluoroacetic AcidIntramolecular Aza-Michael Reaction (IMAMR)Affords enantiomerically enriched 2,5- and 2,6-disubstituted piperidines; the catalyst ratio is key to controlling isomerization. mdpi.com
Metal Catalyst Gold(I) Complex / Iodine(III) OxidantOxidative Amination of AlkenesCatalyzes the difunctionalization of a double bond to form the N-heterocycle. mdpi.com
Metal Catalyst Palladium / Chiral P-O LigandAza-Heck CyclizationProvides high enantioselectivity in the formation of piperidine rings. mdpi.com
Metal Catalyst Iron Complex / PhenylsilaneReductive AminationPromotes imine formation, cyclization, and reduction of the piperidinone intermediate. mdpi.com
Base Catalyst 4-(Dimethylamino)pyridine (DMAP)Acylation / Carbamate FormationActs as a nucleophilic catalyst to accelerate reactions at ambient temperatures. google.com

These examples underscore the power of catalysis to guide the chemical transformations of piperidine derivatives, enabling the synthesis of complex and stereochemically defined molecules.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a map of the hydrogen and carbon atoms in 3-methylpiperidin-4-ol. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. For this compound, the spectra would be expected to show distinct signals for the methyl group, the protons and carbons adjacent to the nitrogen and oxygen atoms, and the remaining methylene (B1212753) groups in the piperidine (B6355638) ring.

In one study, the ¹H NMR spectrum of a derivative, (2R,3R,4R)-2-ethyl-3-methylpiperidin-4-ol, showed characteristic signals that help in assigning the protons of the parent compound. csic.es For instance, protons attached to carbons bearing the hydroxyl and amine groups typically appear at lower field values due to the deshielding effect of these electronegative atoms. The methyl group protons would appear as a doublet at a higher field.

While specific spectral data for the parent compound is sparse in readily available literature, typical chemical shifts can be predicted based on analogous structures.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
CH₃ (at C3)~0.9 - 1.1 (doublet)~10 - 15The methyl group is in an aliphatic environment.
H1 (NH)Variable, broadN/AChemical shift and appearance depend on solvent and concentration.
H2, H6~2.5 - 3.3 (multiplets)~45 - 55Protons adjacent to the nitrogen atom are deshielded.
H3~1.8 - 2.2 (multiplet)~35 - 45Methine proton adjacent to the methyl group.
H4~3.4 - 3.8 (multiplet)~65 - 75Methine proton attached to the carbon bearing the hydroxyl group.
H5~1.4 - 1.9 (multiplets)~30 - 40Methylene protons of the piperidine ring.

Note: These are estimated values. Actual chemical shifts can vary based on the solvent, concentration, temperature, and the specific stereoisomer (cis/trans).

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and relative stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It would reveal correlations between the methyl protons and H3, H3 and its neighboring protons (H2 and H4), and so on, allowing for the tracing of the proton network throughout the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C assignments, confirming which proton is bonded to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): The stereochemical relationship between the methyl group at C3 and the hydroxyl group at C4 (cis or trans) can be determined using a NOESY experiment. This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. For the cis isomer, a cross-peak between the axial proton at C3 and the axial proton at C4 would be expected, whereas for the trans isomer, different spatial correlations would be observed. Full characterization of related compounds has been achieved using such 2D experiments. csic.es

Vibrational Spectroscopy Applications in Functional Group Identification

Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape Functional Group
O-H Stretch3200 - 3600Strong, BroadAlcohol
N-H Stretch3250 - 3400Moderate, SharpSecondary Amine
C-H Stretch (sp³)2850 - 3000StrongAliphatic CH, CH₂, CH₃
C-O Stretch1050 - 1150StrongSecondary Alcohol
C-N Stretch1020 - 1250ModerateAliphatic Amine

The broadness of the O-H stretching band is due to hydrogen bonding, a common feature in alcohols. The N-H stretch is typically sharper. These distinct signals confirm the presence of both the hydroxyl and secondary amine functionalities.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern. For this compound (C₆H₁₃NO), the exact molecular weight is 115.10 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be observed at m/z 115. Common fragmentation patterns for this molecule would include:

Loss of a water molecule ([M-H₂O]⁺): A peak at m/z 97, resulting from the elimination of the hydroxyl group and a hydrogen atom.

Loss of a methyl radical ([M-CH₃]⁺): A peak at m/z 100 from the cleavage of the methyl group.

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of a stable iminium ion. This could result in several fragments depending on which bond breaks.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment m/z Value Identity
[M]⁺115Molecular Ion
[M-15]⁺100Loss of •CH₃
[M-18]⁺97Loss of H₂O
86Alpha-cleavage (loss of C₂H₅)
70Alpha-cleavage (loss of C₃H₇O)

Note: The relative abundance of these fragments depends on the ionization technique used.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry in the solid state. For cyclic compounds like this compound, this technique can unambiguously determine the conformation of the piperidine ring—which is expected to adopt a stable chair conformation—and the relative orientation of its substituents.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT has proven to be a powerful tool for investigating the intricacies of molecular systems. For derivatives of 3-methylpiperidin-4-ol, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental in elucidating their structural and electronic properties. bohrium.comresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms is fundamental to a molecule's function. For piperidine (B6355638) derivatives, including those related to this compound, computational methods are used to determine the most stable conformations. researchgate.netpjoes.com The flexibility of the piperidine ring allows it to adopt various conformations, which can significantly impact its interaction with biological targets. pjoes.com Conformational analysis of related structures, like 2-Aryl-trans-decahydroquinolin-4-ols, has been studied to determine the orientation of substituent groups, which is crucial for understanding their chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, representing the molecule's electron-donating and electron-accepting capabilities, respectively. libretexts.orgwikipedia.orgossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. pjoes.comresearchgate.net A smaller gap suggests a more reactive and polarizable molecule, while a larger gap indicates greater stability. pjoes.com

For a 4-methylpiperidin-4-ol (B1315937) substituted pyrazole (B372694) derivative, DFT calculations determined the HOMO and LUMO energy levels to be -5.428 eV and -1.326 eV, respectively. pjoes.com This results in a HOMO-LUMO gap that suggests the molecule is reactive and highly polarizable. pjoes.com The distribution of these orbitals provides insight into the regions of the molecule most likely to participate in chemical reactions.

Table 1: Frontier Molecular Orbital Energies for a 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. pjoes.com
OrbitalEnergy (eV)
HOMO-5.428
LUMO-1.326
Energy Gap4.102

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. uni-muenchen.demdpi.comresearchgate.net The MEP map uses a color-coded scheme to represent different electrostatic potential values on the molecular surface. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. mdpi.comresearchgate.net

In studies of related molecules, MEP analysis has been used to identify electron-rich and electron-deficient regions. researchgate.net For instance, in one study, the negative potential was concentrated over specific functional groups, indicating them as likely sites for electrophilic interaction. researchgate.net This information is critical for understanding intermolecular interactions and designing new molecules with specific reactivity patterns. mdpi.com

Global Chemical Reactivity Descriptors (e.g., Electrophilicity, Chemical Hardness)

Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. pjoes.commdpi.com These descriptors include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω). pjoes.commdpi.com

A higher electrophilicity index suggests a potent electrophile, while a lower value indicates a strong nucleophile. pjoes.com For the 4-methylpiperidin-4-ol substituted pyrazole derivative, the calculated descriptors pointed towards a notable electrophilic character, suggesting a higher reactivity and lower stability. pjoes.com

Table 2: Global Chemical Reactivity Descriptors for a 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. pjoes.com
DescriptorValue (eV)
Chemical Hardness (η)2.051
Electronegativity (χ)3.377
Chemical Potential (μ)-3.377
Electrophilicity Index (ω)2.780

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. isciii.esnih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. pjoes.comisciii.es

Prediction of Binding Energies and Affinities with Biological Targets

Molecular docking simulations can estimate the binding energy of a ligand to a protein's active site. pjoes.comnih.gov A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com For example, derivatives of 4-methylpiperidin-4-ol have been docked into the active sites of various proteins, such as DNA Gyrase and Lanosterol 14 alpha-demethylase, to predict their binding affinities. pjoes.com In one study, a 4-methylpiperidin-4-ol substituted pyrazole derivative showed a binding energy of -7.8 Kcal/mol with a specific target. pjoes.com These simulations also reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. pjoes.commdpi.com

Table 3: Predicted Binding Energies of a 4-Methylpiperidin-4-ol Derivative with Various Protein Targets. pjoes.com
Protein TargetPDB IDBinding Energy (Kcal/mol)
DNA Gyrase2XCT-7.1
Lanosterol 14 alpha-demethylase4WMZ-7.8
KEAP1/NRF26QME-8.2

Identification of Key Amino Acid Residues Involved in Ligand Binding

A critical aspect of in silico modeling is the identification of specific amino acid residues within a protein's binding pocket that are crucial for ligand recognition and binding. Molecular docking and molecular dynamics simulations are primary tools used to predict and analyze these interactions. These simulations can reveal the precise orientation of a ligand, like a derivative of this compound, within the active site of a target protein and identify the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

For instance, in studies involving piperidine derivatives, molecular docking has been instrumental in understanding their binding modes with various enzymes and receptors. nih.gov Computational analyses can pinpoint which amino acid residues form significant interactions with the piperidine ring, the methyl group, and the hydroxyl group of this compound derivatives. These interactions are fundamental to the molecule's biological activity.

Research on various protein-ligand complexes has demonstrated the importance of specific residues in binding. For example, studies on odorant-binding proteins have shown that particular amino acids, often within the C-terminus, are critical for ligand binding, and mutating these residues can abolish binding affinity. mdpi.com Similarly, in the context of enzyme inhibitors, key residues in the active site are responsible for the compound's inhibitory potency. mdpi.com The identification of these key residues through computational methods provides a roadmap for designing more potent and selective ligands. By modifying the ligand's structure to enhance interactions with these specific amino acids, medicinal chemists can optimize the compound's therapeutic potential. For example, a study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share the core piperidine scaffold, used molecular docking to confirm that these compounds can bind to the active sites of proteins implicated in cancer, such as those in myeloma, leukemia, and lymphoma. nih.gov The analysis revealed specific interactions between the compounds and active site residues, suggesting that these piperidine derivatives could be further developed as potential therapeutic candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built on the principle that the structural features of a molecule determine its activity and properties. By developing mathematical equations that describe these relationships, QSAR and QSPR models can predict the activity and properties of new, unsynthesized compounds.

Recent studies have highlighted the utility of such models. For instance, research on a pyrazole derivative incorporating a 4-methylpiperidin-4-ol moiety demonstrated how computational methods, including Density Functional Theory (DFT), can be used to evaluate physicochemical attributes. pjoes.com These analyses provide insights into parameters like HOMO-LUMO energy gaps, which are indicative of a molecule's reactivity and potential biological activity. pjoes.com

Development of Pharmacophore Models for Target Interaction

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular response. Pharmacophore modeling is a powerful technique in drug design used to identify the key steric and electronic features required for a ligand to bind to its target receptor. These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). mdpi.com

The development of pharmacophore models for piperidine-containing compounds has been a focus of various studies. For example, in the quest for novel DNA gyrase inhibitors, a pharmacophore model was developed using a set of structurally diverse compounds, which included quinolone derivatives. nih.govresearchgate.net The best-generated hypothesis consisted of three hydrogen bond acceptors and one hydrophobic moiety, which was then used to screen large compound databases to identify new potential inhibitors. nih.gov This approach demonstrates how a well-validated pharmacophore model can serve as a 3D query to find novel scaffolds with the desired biological activity.

In the context of this compound, a pharmacophore model would define the spatial arrangement of features like hydrogen bond donors (from the hydroxyl group), hydrogen bond acceptors (the nitrogen atom), and hydrophobic regions (the methyl group and parts of the piperidine ring). Such a model would be invaluable for designing new derivatives with enhanced affinity and selectivity for a particular biological target. For instance, a study focusing on MERTK inhibitors used a hybrid drug design approach, combining pharmacophoric systems to develop novel leads. researchgate.net This highlights the strategic use of pharmacophore modeling in creating new chemical entities with specific therapeutic aims. researchgate.net

Predictive Modeling for Biological Activities

Predictive modeling in computational chemistry aims to forecast the biological activities of chemical compounds before they are synthesized and tested in the laboratory. This in silico approach saves significant time and resources in the drug discovery process. These models are often based on QSAR principles, where the biological activity of a set of known compounds is correlated with their molecular descriptors.

For derivatives of this compound, predictive models could be developed to estimate various biological activities, such as anti-cancer, anti-viral, or neuroprotective effects. For example, a study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones utilized molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate their potential as anti-cancer agents. nih.gov The computational results, which showed that the compounds could interact efficiently with active site residues of target proteins, were in agreement with the experimental findings that these compounds reduced the growth of several cancer cell lines. nih.gov

Furthermore, in silico tools can predict the pharmacokinetic properties of compounds, which is crucial for their development as drugs. A study on the biotransformation of arecoline, which produces 1-methylpiperidin-4-ol (B91101) as a metabolite, used online prediction tools to assess the cellular permeability of its metabolites. ekb.eg Such predictions are vital for understanding the potential oral activity of a compound. ekb.eg

The predictive power of these models is continuously improving with the advancement of algorithms and computational power. By integrating data from experimental studies with computational predictions, researchers can more effectively prioritize which derivatives of this compound should be synthesized and advanced through the drug development pipeline.

Mechanistic Biological Studies and Target Interactions

In Vitro Mechanistic Investigations of Biological Activities

Derivatives of 3-methylpiperidin-4-ol have demonstrated notable in vitro activity against a range of microbial pathogens, including both bacteria and fungi. The mechanisms underlying this activity are multifaceted, often involving the disruption of essential cellular processes.

Antibacterial Mechanisms: The antibacterial action of piperidine (B6355638) derivatives is frequently attributed to their ability to interfere with bacterial cell division. One of the key targets in this process is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govnih.govresearchgate.net FtsZ is a prokaryotic homolog of eukaryotic tubulin and is crucial for the formation of the Z-ring, a structure that constricts to divide the bacterial cell. nih.govresearchgate.net Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation and function of the Z-ring, leading to a failure of cell division and ultimately bacterial death. nih.gov Some piperidine derivatives have been shown to inhibit FtsZ, highlighting a specific molecular mechanism for their antibacterial effects. nih.gov

Furthermore, the lipophilic nature of certain piperidine derivatives, enhanced by specific substitutions, can facilitate their interaction with and disruption of the bacterial cell membrane. This can lead to increased membrane permeability, loss of cellular contents, and subsequent cell lysis. Studies have reported significant antibacterial activity of piperidine derivatives against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. pjoes.com

Antifungal Mechanisms: The antifungal activity of this compound derivatives has been particularly noted against pathogenic yeasts like Candida albicans and molds such as Aspergillus niger. pjoes.com The mechanisms of action are often linked to the disruption of fungal cell membrane integrity and the inhibition of biofilm formation. mdpi.comnih.gov Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. The ability of these compounds to inhibit biofilm formation and disrupt pre-formed biofilms is a significant aspect of their antifungal potential. mdpi.com Mechanistically, this can involve interference with cell adhesion, morphological transitions (e.g., yeast-to-hyphae transition in C. albicans), and the synthesis of essential membrane components like ergosterol (B1671047). nih.govnih.gov Damage to the cell membrane can lead to increased permeability and the leakage of vital intracellular components, ultimately causing fungal cell death. nih.gov

Table 1: In Vitro Antimicrobial Activity of Piperidine Derivatives

Compound/Derivative Class Microbial Strain Activity/Mechanism Reference(s)
4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride and related compounds S. aureus, E. coli Antibacterial; MIC values ranging from 0.0039 to 0.025 mg/mL
Piperidine derivatives S. aureus Inhibition of FtsZ protein, a key cell division protein nih.gov
4-Methylpiperidin-4-ol (B1315937) substituted pyrazole (B372694) derivative S. aureus, B. subtilis, S. typhi, E. coli Antibacterial activity pjoes.com
4-Methylpiperidin-4-ol substituted pyrazole derivative A. niger, C. albicans Antifungal activity pjoes.com
Azole derivatives with piperidine moieties C. albicans Inhibition of biofilm formation, increased cell membrane permeability, reduced ergosterol levels nih.gov

The anticancer properties of this compound derivatives have been investigated across various cancer cell lines, revealing their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

A primary mechanism by which piperidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the modulation of key regulatory proteins. The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, including DNA damage. nih.govnih.gov Upon activation, p53 can transcriptionally upregulate pro-apoptotic genes, including BAX (Bcl-2-associated X protein). imrpress.commdpi.com BAX, in turn, promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program. imrpress.commdpi.com

Studies have shown that certain piperidine derivatives can increase the expression of both p53 and Bax in cancer cells. imrpress.com This upregulation shifts the cellular balance towards apoptosis, contributing to the cytotoxic effects of these compounds against malignant cells. The selective induction of apoptosis in cancer cells is a desirable characteristic for anticancer agents, and the ability of this compound derivatives to engage this pathway is a significant area of research.

In addition to inducing apoptosis, this compound derivatives have been found to interfere with critical signal transduction pathways that are often dysregulated in cancer.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, survival, differentiation, and immune responses. nih.govfrontiersin.orgdovepress.com Constitutive activation of the JAK/STAT pathway, particularly of STAT3 and STAT5, is a hallmark of many cancers and contributes to tumor growth and survival by upregulating the expression of anti-apoptotic and proliferative genes. nih.govnih.gov The inhibition of this pathway is therefore a validated strategy for cancer therapy. nih.govfrontiersin.org Some piperidine-containing compounds have been shown to inhibit the JAK/STAT pathway, thereby blocking these pro-survival signals and rendering cancer cells more susceptible to apoptosis. imrpress.com

Hsp70/90 Kinases: Heat shock proteins (HSPs), particularly Hsp70 and Hsp90, are molecular chaperones that play a critical role in maintaining the stability and function of a wide range of cellular proteins, including many oncoproteins that are essential for cancer cell survival and proliferation. core.ac.ukbiomolther.orgmdpi.com Cancer cells are often under increased stress and have a higher demand for chaperone activity, making them particularly dependent on Hsp90. biomolther.orgheraldopenaccess.us Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways and ultimately leading to cell cycle arrest and apoptosis. core.ac.uknih.gov Derivatives of piperidine have been investigated as inhibitors of Hsp90, suggesting that their anticancer activity may, in part, be mediated through the disruption of this critical chaperone machinery. core.ac.uknih.gov

Table 2: In Vitro Anticancer Activity of Piperidine Derivatives

Derivative Class Cancer Cell Line(s) Mechanistic Pathway Key Findings Reference(s)
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones Hematological cancer cell lines Induction of apoptosis Increased mRNA expression of p53 and Bax imrpress.com
Piperidine-containing compounds Various cancer cells Inhibition of JAK/STAT signaling Blocks anti-apoptotic and proliferative signals imrpress.comnih.gov
Piperidine derivatives Triple-negative breast cancer cells Hsp90 C-terminal domain inhibition Degradation of oncogenic client proteins, reduction in AKT phosphorylation nih.gov
Biphenyl derivatives containing piperidine Breast cancer cell lines Hsp90 C-terminal inhibition Halts the protein folding process, leading to client protein degradation core.ac.uk

The most well-defined antiviral mechanism for this compound and its derivatives is their activity as antagonists of the C-C chemokine receptor type 5 (CCR5). smolecule.comnih.govnih.gov CCR5 is a G protein-coupled receptor that serves as a crucial co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells, such as T-cells and macrophages. smolecule.comnih.gov

The viral entry process is initiated when the HIV-1 envelope glycoprotein (B1211001) gp120 binds to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, allowing it to then bind to a coreceptor, typically CCR5 or CXCR4. The interaction with the coreceptor triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the host cell.

By binding to the CCR5 receptor, this compound derivatives act as entry inhibitors. They occupy the binding site on the receptor, preventing its interaction with the viral gp120. nih.gov This blockade of the CCR5-gp120 interaction effectively halts the viral entry process, thereby inhibiting HIV-1 replication. Some piperidine-based CCR5 antagonists have shown high potency, with IC50 values in the low nanomolar range in in vitro studies. Molecular modeling studies suggest that these compounds can bind within the transmembrane pocket of the CCR5 receptor, forming key interactions that stabilize an inactive conformation of the receptor. nih.gov

Anticancer Activity Pathways and Cell Line Specificity

Enzyme and Receptor Interaction Profiling

The biological activities of this compound derivatives are a direct consequence of their interactions with specific enzymes and receptors. Profiling these interactions is crucial for understanding their mechanism of action and for the development of more potent and selective therapeutic agents.

Derivatives of this compound have been shown to interact with a variety of molecular targets beyond those directly implicated in their primary antimicrobial, anticancer, and antiviral activities. For instance, various piperidine derivatives have been evaluated for their binding affinity to a range of receptors, including dopamine (B1211576) and opioid receptors, indicating their potential for applications in neuropharmacology. acs.orgnih.gov

Table 3: Enzyme and Receptor Interaction Profile of Selected Piperidine Derivatives

Compound/Derivative Class Target Interaction/Activity Significance Reference(s)
4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol Dopamine D2 Receptor High affinity and selectivity Potential for antipsychotic drug development nih.gov
N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines Opioid Receptors Agonist and antagonist properties Insights into pain modulation acs.org
Uracil derivatives with piperidine moieties Carbonic Anhydrase (hCA I and II) Competitive inhibition Potential for development of isoform-selective inhibitors nih.gov
Piperidine derivatives M. tuberculosis MenA Inhibition of menaquinone biosynthesis Novel antibacterial strategy nih.gov
Pyrazole-piperidine core compounds CCR5/CXCR4 and Reverse Transcriptase Dual inhibition Multi-target anti-HIV-1 agents nih.gov

Dopamine Receptor Subtype Binding and Selectivity (D2 vs. D3 Receptors)

The piperidin-4-ol core is a structural element in various ligands targeting D2-like dopamine receptors. Research has focused on synthesizing analogues to achieve high affinity and selectivity for the D2 versus the D3 dopamine receptor subtype.

Substituted phenyl-4-hydroxy-1-piperidyl indole (B1671886) analogues have demonstrated nanomolar affinity at D2 dopamine receptors, with selectivity ranging from 10- to 100-fold for D2 over the D3 subtype. nih.gov One such compound, 1-((5-methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol (SV 293), was identified as a neutral antagonist at D2 dopamine receptors in adenylyl cyclase inhibition, G-protein-coupled inward-rectifying potassium (GIRK) channel activation, and phospho-MAPK (pERK1/2) assays. nih.gov

Further studies on a series of indole, 7-azaindole, benzofuran (B130515), and benzothiophene (B83047) compounds containing the piperidin-4-ol moiety have shown that the nature of the heteroaromatic ring system is crucial for affinity and selectivity. nih.gov For instance, two compounds, 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, displayed high affinity and selectivity for D2 versus D3 receptors. nih.gov Altering the indole ring system to other heteroaromatic systems resulted in a decrease in both D2 binding affinity and the D2 versus D3 selectivity ratio. nih.gov While D2 and D3 receptors share significant amino acid homology, they differ in their coupling to signal transduction pathways, which can be exploited by subtype-selective ligands. mdpi.com

CompoundD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)Selectivity (D2 vs. D3)Functional ActivityReference
SV 293--10- to 100-fold for D2Neutral Antagonist at D2 nih.gov
4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-olHighLowerHigh for D2Antagonist nih.gov
4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-olHighLowerHigh for D2Antagonist nih.gov

Opioid Receptor Binding and Pan-Antagonism (Mu, Delta, Kappa, Nociceptin Opioid Receptors)

The 3-methyl-4-(3-hydroxyphenyl)piperidine scaffold has been central to the development of opioid receptor antagonists. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that these compounds act as opioid receptor antagonists. acs.orgnih.gov To understand the structural requirements for this activity, a series of analogues were synthesized that systematically removed the methyl groups from the piperidine ring. acs.orgnih.gov

The research demonstrated that analogues lacking the 4-methyl group, the 3-methyl group, or both methyl groups retained potent antagonist properties at the mu (µ) and kappa (κ) opioid receptors. acs.orgnih.gov This indicates that the methyl substituents on the piperidine ring are not essential for achieving potent opioid antagonism. acs.orgnih.gov This line of inquiry has been critical in the search for opioid pan antagonists, which are ligands that block all four opioid receptor types: mu, delta (δ), kappa, and the nociceptin/orphanin FQ (NOP) receptor. Such compounds are valuable research tools and have potential therapeutic applications. acs.org

Compound StructureTarget ReceptorsObserved ActivityReference
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesMu, Delta, KappaOpioid Receptor Antagonist acs.orgnih.gov
Analogues lacking 3-methyl and/or 4-methyl groupsMu, KappaPotent Opioid Receptor Antagonist acs.orgnih.gov
N-substituted 4-(3-hydroxyphenyl)piperazinesMu, Delta, KappaOpioid Receptor Antagonist nih.gov

Neurotransmitter Enzyme Modulation (e.g., Monoamine Oxidase, Acetylcholinesterase)

Derivatives of the piperidin-4-ol core have been evaluated for their ability to modulate key neurotransmitter-metabolizing enzymes.

Acetylcholinesterase (AChE): The piperidin-4-ol scaffold is a recognized structure for interacting with acetylcholinesterase. N-[11C]methylpiperidin-4-yl propionate (B1217596) ([11C]PMP) is a well-known PET radiotracer used for imaging AChE activity in the brain. nih.gov Its mechanism involves enzymatic hydrolysis by AChE to a labeled metabolite that is retained in the brain. nih.gov In the pursuit of therapies for Alzheimer's disease, novel quinolinone derivatives connected via a linker to a piperidine moiety were synthesized and tested for cholinesterase inhibition. mdpi.com Several compounds in this series, such as QN8 and QN9, demonstrated high inhibition of human recombinant AChE, with IC50 values of 1.4 µM and 1.2 µM, respectively. mdpi.com

Monoamine Oxidase (MAO): The same series of quinolinone-piperidine hybrids was also tested for inhibition of human recombinant monoamine oxidase A (MAO-A) and B (MAO-B). mdpi.com Compared to standard inhibitors, the compounds showed relatively weak inhibitory activity against both MAO isoforms. mdpi.com MAOs are crucial targets in monoaminergic systems, and their inhibitors are used in the treatment of depression and Parkinson's disease. nih.govpsu.edu

Compound SeriesEnzyme TargetFindingReference
N-methylpiperidin-4-yl propionateAcetylcholinesterase (AChE)Substrate for PET imaging of enzyme activity. nih.gov
Quinolinone-piperidine hybrids (e.g., QN8, QN9)Acetylcholinesterase (AChE)High inhibition (IC50 = 1.2 - 1.4 µM). mdpi.com
Quinolinone-piperidine hybridsMonoamine Oxidase (MAO-A/B)Weak inhibition observed. mdpi.com

Kinase and Methyltransferase Inhibition Studies

The this compound scaffold and its close analogues are integral to the design of inhibitors for various kinases and methyltransferases, many of which are implicated in cancer.

Kinase Inhibition:

Atypical Protein Kinase C (aPKC): A series of thieno[2,3-d]pyrimidines featuring a piperidin-4-ol substituent were developed as inhibitors of aPKC, a target for controlling vascular permeability in eye diseases. nih.gov Compound 7a in this series was a potent inhibitor of aPKCζ with an IC50 of 0.012 μM. nih.gov

Sphingosine (B13886) Kinase 1 (SK1): The compound 1-(4-octylphenethyl)piperidin-4-ol (RB-005) was identified as a selective inhibitor of SK1, an enzyme involved in cell survival and growth. nih.govacs.org

MERTK: Hybrid molecules combining a 1-(methylpiperidin-4-yl)aniline moiety with pyrrolo[2,1-f] nih.govnih.govnih.govtriazine were assessed for MERTK inhibition. nih.gov The inhibitory potential was generally weak, with the best compound (IK5) showing approximately 42% inhibition at a 10 μM concentration. nih.gov

EGFR: The intermediate trans-3-Fluoro-4-methylpiperidin-4-ol is used in the synthesis of BLU-945, a fourth-generation EGFR inhibitor. vulcanchem.com

Methyltransferase Inhibition:

G9a (EHMT2): The piperidine moiety plays a role in the design of inhibitors for the protein lysine (B10760008) methyltransferase G9a, which is overexpressed in many cancers. nih.govoncotarget.com In one study of 2,4-diaminoquinazolines, a derivative containing a N-(1-methyl piperidin-4-yl) group was found to be significantly less potent, highlighting the sensitivity of the target to the substitution pattern at this position. nih.gov Other research has noted that 4-(3-methoxyphenyl)-1-methylpiperidin-4-ol derivatives can inhibit G9a. vulcanchem.com

METTL3: For inhibitors of the m6A-RNA methyltransferase METTL3, the chirality of a piperidine-3-ol fragment was found to be essential for binding affinity. acs.org The (R)-configuration consistently showed stronger binding than the (S)-enantiomer. acs.org

TargetCompound Series / ExampleKey FindingReference
aPKCζThieno[2,3-d]pyrimidine-piperidin-4-olPotent inhibition (IC50 = 0.012 µM for compound 7a). nih.gov
SK11-(4-octylphenethyl)piperidin-4-olIdentified as a selective inhibitor. nih.govacs.org
G9a2,4-diaminoquinazolinesN-(1-methyl piperidin-4-yl) group reduced potency. nih.gov
METTL3Piperidine-3-ol derivatives(R)-configuration is essential for high-affinity binding. acs.org

Topoisomerase Interaction Mechanisms

DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for antibacterial and anticancer drugs. nih.govnih.gov These enzymes act by cleaving one (Type I) or both (Type II) strands of DNA, allowing for a strand passage event to resolve tangles or supercoils, and then religating the break. nih.govoncohemakey.com The catalytic process involves the formation of a transient covalent bond between an enzyme tyrosine residue and a DNA phosphate (B84403) group. nih.gov

Derivatives containing the piperidin-4-ol scaffold have been shown to interact with these enzymes.

DNA Gyrase (Bacterial Type II Topoisomerase): A study of pyrazole derivatives featuring a 4-methylpiperidin-4-ol substitution revealed a new mode of inhibition against Staphylococcus aureus DNA gyrase. researchgate.net The crystal structure showed the inhibitor binding to a transient, non-catalytic pocket at the dimer interface, close to the active site, thereby blocking the enzyme's function. researchgate.net

Topoisomerase IIα (Human): Research aimed at optimizing Topoisomerase IIα (TopoIIα) inhibitors into selective binders of the chaperone protein Hsp90β has involved compounds with a (1-methylpiperidin-4-yl)oxy moiety. vu.lt These studies found that while a cationic center on the inhibitor was important for Hsp90β binding, it was not essential for TopoIIα inhibition, indicating different binding requirements for the two proteins. vu.lt

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological potency and selectivity of compounds derived from the this compound core.

For Kinase Inhibition: In the development of aPKC inhibitors, SAR studies on thieno[2,3-d]pyrimidines showed that potency was highly dependent on the substituent at the C-4 position of the piperidin-4-ol containing amine. nih.gov For sphingosine kinase inhibitors based on 1-(4-octylphenethyl)piperidin-4-ol, modifications to the lipophilic tail, the piperidinol headgroup, and the linker region were explored to establish a detailed SAR profile. nih.gov In a series of 4-aminopiperidines designed as antifungal agents, SAR analysis revealed that high activity required a benzyl (B1604629) or phenylethyl group on the piperidine nitrogen combined with long-chain N-alkyl substituents (notably dodecyl) at the 4-amino position. mdpi.com

For Methyltransferase Inhibition: In the context of G9a methyltransferase inhibitors, SAR exploration indicated that a secondary nitrogen at the 4-amino position of the quinazoline (B50416) core was critical for activity, likely through a hydrogen bond interaction. nih.gov Substituting this with a tertiary N-(1-methyl piperidin-4-yl), N-methyl-4-amino group led to a drastic loss of potency. nih.gov For METTL3 inhibitors, the chirality of the piperidine-3-ol scaffold was a key SAR finding, with the (R)-enantiomer being 3 to 100 times more potent than the (S)-enantiomer. acs.org

For Opioid Receptor Antagonism: In the 4-(3-hydroxyphenyl)piperidine (B9838) series, a key SAR finding was that neither the 3-methyl nor the 4-methyl group on the piperidine ring was necessary to achieve potent mu and kappa opioid receptor antagonism. acs.orgnih.gov This discovery simplified the pharmacophore required for antagonist activity.

For Dopamine Receptor Selectivity: For D2/D3 selective ligands, SAR studies demonstrated that the heteroaromatic system attached to the piperidine nitrogen was a critical determinant of both binding affinity and selectivity. nih.gov Changing an indole to other systems like benzofuran or benzothiophene reduced D2 affinity and selectivity over D3. nih.gov

Applications in Advanced Materials and Chemical Synthesis

3-Methylpiperidin-4-ol as a Chiral Building Block in Complex Synthesis

The stereochemically defined centers of this compound, particularly enantiomers like (3S,4R)-3-methylpiperidin-4-ol, make it a significant chiral building block in asymmetric synthesis. Chiral piperidines are a critical structural motif found in a vast number of biologically active compounds. The use of pre-existing chiral centers in a starting material, a strategy known as chiral pool synthesis, provides an efficient pathway to enantiomerically pure target molecules, avoiding the need for complex resolution steps or asymmetric catalysis later in the synthetic sequence. The reactivity of its hydroxyl and amine groups allows for a wide range of chemical transformations, making it a versatile intermediate for constructing more complex molecular architectures.

The piperidine (B6355638) ring is a core structural feature in numerous alkaloids, a class of naturally occurring chemical compounds that often exhibit potent biological activities. While direct examples of this compound in the total synthesis of specific named alkaloids are not prominently detailed in recent literature, its potential as a synthon is clear. The synthesis of piperidine and quinolizidine (B1214090) alkaloids often relies on chiral synthons to build the heterocyclic core. For instance, the enantioselective total synthesis of (–)-antirhine, a Corynanthe-type indole (B1671886) alkaloid, was achieved using a chiral formylmethyl(vinyl)tetrahydropyranone as a key versatile synthon. rsc.org This highlights the strategy of using chiral heterocyclic building blocks to access complex natural products. Given its structure, this compound is a plausible precursor for various substituted piperidine alkaloids, where the methyl and hydroxyl groups could guide the stereochemical outcome of subsequent reactions.

The modular nature of drug discovery and development frequently utilizes key intermediates or building blocks that can be systematically modified to create libraries of related compounds for structure-activity relationship (SAR) studies. This compound serves as such a scaffold. Research has shown that (3S,4R)-3-methylpiperidin-4-ol is a valuable intermediate in the synthesis of various pharmaceuticals, including potential antiviral agents and antidepressants. nih.gov

Integration into Advanced Material Systems

Beyond its role in synthesis, this compound and its isomers are finding applications in the formulation of advanced materials, where their chemical properties can be harnessed to control material behavior.

Hydrogels are three-dimensional polymer networks capable of holding large amounts of water, making them ideal for applications like tissue engineering and 3D printing. The gelation process, which transforms a liquid polymer solution into a solid-like gel, is critical and can be controlled by various factors, including pH and the presence of specific catalysts or cross-linking agents.

In the context of extrusion-based 3D printing, the kinetics of this gelation process are crucial for achieving high-fidelity printed structures. Research into two-component hydrogels for creating multi-channeled nerve guidance conduits has utilized a closely related isomer, N-methyl-piperidin-3-ol, as an organic gelation base. rsc.orguni-muenchen.de In this system, the basic nature of the piperidinol derivative catalyzes the cross-linking reaction between gelatinous peptides and anhydride-containing oligomers. rsc.org The concentration of N-methyl-piperidin-3-ol was shown to directly control the speed of gelation, a key parameter for ensuring the hydrogel is printable. rsc.org While this specific research used the N-methyl-3-ol isomer, the fundamental role as a basic catalyst for cross-linking highlights a key application for small piperidinol molecules in the formulation of advanced, printable biomaterials. rsc.orguni-muenchen.de

Optoelectronic Applications and Photophysical Properties of Derivatives

The functional groups on the this compound scaffold allow for its incorporation into larger molecules with interesting photophysical properties, opening doors for applications in optoelectronics. Pyrazole (B372694) derivatives, in particular, have attracted significant attention for their potential in both biological and optoelectronic applications. pjoes.com

A recent 2024 study detailed the synthesis and properties of a novel pyrazole derivative substituted with a 4-methylpiperidin-4-ol (B1315937) moiety. pjoes.comresearchgate.net This compound was investigated for its photophysical characteristics using both experimental analyses and theoretical calculations based on Density Functional Theory (DFT). pjoes.comresearchgate.net The study revealed that the incorporation of the 4-methylpiperidin-4-ol group had a significant impact on the molecule's properties. pjoes.com

Theoretical calculations were used to determine key parameters that govern the molecule's electronic behavior. pjoes.comresearchgate.net These findings suggest that derivatives of this compound can be tailored to create materials with specific electronic and optical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), solar cells, and chemosensors. researchgate.net

Table 1: Calculated Photophysical and Global Chemical Reactivity Data for a 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative Data sourced from a 2024 study on a novel pyrazole derivative. researchgate.net

Click to view data
Parameter Value Significance
EHOMO -5.428 eV Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.326 eV Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (η) 2.051 eV Energy gap; relates to molecular stability and reactivity. A smaller gap signifies a more reactive, polarizable molecule.
Ionization Potential (IP) 5.428 eV The minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) 1.326 eV The energy released when an electron is added to the molecule.
Electronegativity (χ) 3.377 eV A measure of the ability of the molecule to attract electrons.
Chemical Potential (μ) -3.377 eV The negative of electronegativity; relates to the escaping tendency of electrons.
Chemical Softness (S) 0.244 eV The reciprocal of hardness; indicates the molecule's polarizability.
Electrophilicity Index (ω) 2.780 eV Measures the energy lowering of a molecule when it accepts electrons.

Future Research Directions and Unexplored Avenues

The unique structural characteristics of 3-methylpiperidin-4-ol, featuring a chiral piperidine (B6355638) backbone with hydroxyl and methyl functional groups, position it as a valuable scaffold for further scientific exploration. While its primary applications have been rooted in medicinal chemistry, numerous untapped opportunities exist for innovation in synthesis, computational modeling, biological targeting, and material science. This article outlines key future research directions that could unlock the full potential of this versatile compound and its derivatives.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 3-Methylpiperidin-4-ol in academic research?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 3-methylpiperidine derivatives with epoxide-containing reagents (e.g., ethylene oxide or propylene oxide) under controlled pH and temperature conditions can yield hydroxylated piperidine analogs . Solvent selection (e.g., ethanol or THF) and catalysts (e.g., Lewis acids) are critical for optimizing yield. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How is this compound structurally characterized?

  • Methodological Answer : Techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • X-ray Crystallography : Resolve absolute configuration using programs like SHELXL .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • Polarimetry : Determine optical activity for chiral centers.

Q. What are the known biological targets or pathways modulated by this compound?

  • Methodological Answer : Preliminary studies on structural analogs suggest interactions with neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to the piperidine scaffold’s affinity for CNS targets . Researchers should employ competitive binding assays (e.g., radioligand displacement) or functional assays (e.g., cAMP modulation) to validate target specificity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. Strategies include:

  • Cross-Validation : Replicate experiments across multiple assays (e.g., in vitro vs. ex vivo).
  • Purity Analysis : Use HPLC-UV or LC-MS to verify compound integrity.
  • Meta-Analysis : Compare data with structurally related compounds (e.g., 2-(1-Methylpiperidin-4-yl)ethanol) to identify trends .

Q. What computational tools are effective for studying this compound’s receptor interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like GPCRs.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with activity .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

  • Methodological Answer : Systematic optimization via:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading.
  • Kinetic Studies : Monitor reaction progress using TLC or in situ IR.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with ionic liquids or water .

Q. What strategies are recommended for analyzing stereochemical outcomes in this compound synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) for enantiomer separation.
  • Circular Dichroism (CD) : Confirm absolute configuration of enantiomers.
  • Crystallographic Data : Compare experimental XRD results with Cambridge Structural Database entries .

Research Design Considerations

  • Ethical Compliance : Declare conflicts of interest and ensure data transparency per institutional guidelines .
  • Data Retention : Preserve raw NMR/XRD files for 5–10 years to enable reproducibility audits .
  • Mixed-Methods Approaches : Combine computational predictions with experimental validation to address mechanistic questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.